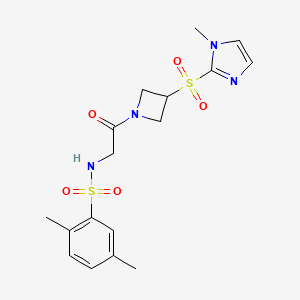

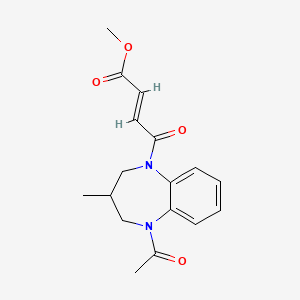

N-cyclododecyl-9H-purin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of purine conjugates with natural amino acids is a promising direction in the search for novel therapeutic agents . The synthesis of amines can be achieved by reduction of nitriles or amides and nitro compounds . Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, are also possible .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has delved into the synthesis and chemical behavior of purin-6-amines and their derivatives, highlighting their significance in creating novel compounds with potential practical applications. For instance, studies on the synthesis of purin-6-amines explore the development of novel synthetic pathways and the characterization of these compounds through various analytical techniques. The synthetic studies directed towards Agelasine analogs, which involve the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, are a notable example of such research (Roggen & Gundersen, 2008). Additionally, the efficient synthesis of 6,9-disubstituted purin-8-ones via copper-catalyzed coupling/cyclization highlights the advancements in purine chemistry and its derivatives (Zhong & Sun, 2010).

Applications in Drug Delivery and Environmental Science

Cyclodextrin derivatives, known for their ability to form inclusion complexes with various molecules, have been extensively studied for their potential applications in drug delivery systems. Research on cyclodextrin-functionalized polymers emphasizes their role in enhancing the solubility and stability of pharmaceutical compounds, thus improving their bioavailability (Zhou & Ritter, 2010). Furthermore, cyclodextrins have been explored for environmental applications, such as the removal of polycyclic aromatic hydrocarbons (PAHs) from water, demonstrating their utility in addressing environmental contaminants (Topuz & Uyar, 2017).

Chiral Separation and Analysis

The unique properties of cyclodextrin derivatives have also been utilized in chiral separation and analysis. Studies on cyclodextrin-based polymers for the solid-phase extraction (SPE) of carcinogenic aromatic amines from water illustrate the effectiveness of these materials in separating and analyzing chiral compounds, thereby contributing to advancements in analytical chemistry (Bhaskar et al., 2004).

Propriétés

IUPAC Name |

N-cyclododecyl-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5/c1-2-4-6-8-10-14(11-9-7-5-3-1)22-17-15-16(19-12-18-15)20-13-21-17/h12-14H,1-11H2,(H2,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMZKRPWANJZMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)NC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16,18-bis(trifluoromethyl)-3,13,19-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B2744931.png)

![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2744940.png)

![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2744942.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2744943.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide](/img/structure/B2744945.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide](/img/structure/B2744947.png)

![Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2744948.png)